ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate (EDMPPC) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring connected to a pyrimidine ring, with a carboxyl group attached to the pyrimidine ring. EDMPPC is a valuable compound as it has a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has shown that ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate derivatives can be synthesized through various chemical reactions, leading to the creation of novel compounds with potential biological activities. For instance, transformations of dialkyl acetone-1,3-dicarboxylates into diverse structures, including pyrazoles, pyrimidin-5-ones, and pyridin-2(1H)-ones, have been reported (Zupančič, Svete, & Stanovnik, 2008). These transformations highlight the versatility of the compound in synthesizing a wide range of heterocyclic compounds.
Antibacterial Activity
Several studies have focused on synthesizing new derivatives and evaluating their antibacterial properties. For example, the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and their evaluation against gram-positive and gram-negative bacteria demonstrated potential antibacterial activity (Asadian, Davoodnia, & Beyramabadi, 2018). Similarly, novel pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids were synthesized and showed good to excellent antibacterial activity against various bacterial species (Kumar, Lakshmi, Veena, & Sujatha, 2017).
Electrocatalytic Synthesis
Innovative methods for synthesizing derivatives of this compound have been explored, including electrocatalytic approaches. The electroorganic synthesis of pyrano[2,3-d]pyrimidine derivatives using an electrogenerated base highlights a green and efficient method for producing these compounds (Veisi, Maleki, & Farokhzad, 2017).
Structural and Reactivity Studies
Research on the structure and reactivity of this compound derivatives has provided insights into their chemical properties. Studies have been conducted on the synthesis, structural elucidation, and properties of these compounds, contributing to a deeper understanding of their potential applications in various fields (Ukrainets, Bereznyakova, Petyunin, Tugaibei, Rybakov, Chernyshev, & Turov, 2007).
Mechanism of Action
The mechanism of action of related compounds, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, involves inhibition of PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
properties
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-19-11(17)8-6-5-7-9(13-8)14(2)12(18)15(3)10(7)16/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKIINYQSIYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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